

Chromous Oxalate: A Technical Overview of its Molecular Formula, Structure, and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromous oxalate, also known as chromium(II) oxalate, is an inorganic compound with the molecular formula CrC2O4. It typically exists as a dihydrate, CrC2O4·2H2O, and is recognized for being one of the more stable salts of divalent chromium, a cation known for its potent reducing properties and susceptibility to oxidation. This technical guide provides a comprehensive examination of the molecular formula, structure, and physicochemical properties of chromous oxalate. Detailed experimental protocols for its synthesis and characterization are presented, and quantitative data are summarized for clarity. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the properties and applications of chromium(II) compounds.

Molecular Formula and Physicochemical Properties

Chromous oxalate is an inorganic salt consisting of a chromium(II) cation (Cr2+) and an oxalate anion (C2O42-). The anhydrous form has the molecular formula CrC2O4, while it is more commonly encountered as a hydrate, particularly the dihydrate (CrC2O4·2H2O) and the monohydrate (CrC2O4·H2O).[1]

The key physicochemical properties of chromous oxalate are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	CrC2O4 (anhydrous)	[2][3]
CrC2O4·H2O (monohydrate)		
CrC2O4·2H2O (dihydrate)	[3]	
Molar Mass	140.02 g/mol (anhydrous)	[1]
158.03 g/mol (monohydrate)		
176.04 g/mol (dihydrate)	_	
Appearance	Yellow-green crystalline powder	[1]
Density	2.468 g/cm³ (monohydrate)	[1]
Solubility	Practically insoluble in cold water and alcohol; Soluble in hot water and dilute acids.	[1]
Magnetic Moment	4.65 B.M. (for the dihydrate)	[1]

Molecular and Crystal Structure

A definitive single-crystal X-ray diffraction study for chromous oxalate is not readily available in the published literature. However, based on spectroscopic data and comparison with other divalent metal oxalates, a structural model can be inferred.

The measured magnetic moment of 4.65 B.M. for the dihydrate suggests a high-spin d4 electron configuration for the Cr2+ ion and indicates the absence of a direct Cr-Cr bond.[1] This is consistent with an octahedral coordination geometry around the chromium ion.

The structure of chromous oxalate dihydrate is believed to be a linear polymeric chain, similar to other first-row transition metal(II) oxalate dihydrates (e.g., FeC2O4·2H2O). In this proposed structure, the oxalate anions act as bridging ligands, coordinating to two different chromium centers. The remaining two coordination sites on each octahedral chromium ion are occupied by water molecules.



Experimental Protocols Synthesis of Chromous Oxalate Dihydrate

The synthesis of chromous oxalate requires an inert atmosphere due to the rapid oxidation of the chromous (Cr2+) ion to the more stable chromic (Cr3+) state in the presence of air. The following protocol is a composite method based on literature reports.[1]

Materials:

- Chromium(II) sulfate pentahydrate (CrSO4·5H2O)
- Sodium oxalate (Na2C2O4)
- Oxalic acid (H2C2O4)
- Degassed deionized water
- Inert gas (Argon or Nitrogen)

Procedure:

- All solutions must be prepared using water that has been thoroughly degassed by boiling and cooling under an inert gas stream or by sparging with an inert gas for at least 30 minutes.
- In a Schlenk flask under a positive pressure of inert gas, prepare a solution of chromium(II) sulfate pentahydrate in degassed water.
- In a separate Schlenk flask, prepare a solution containing an equimolar mixture of sodium oxalate and oxalic acid in degassed water.
- Slowly add the oxalate solution to the chromium(II) sulfate solution with continuous stirring.
- A light green crystalline precipitate of chromous oxalate dihydrate will form.
- Allow the reaction to stir for 1 hour to ensure complete precipitation.
- Isolate the product by filtration under inert atmosphere using a Schlenk filter funnel.



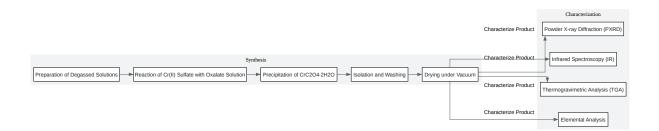
- Wash the precipitate with several portions of degassed water, followed by ethanol and then ether to facilitate drying.
- · Dry the product under vacuum.

Thermal Decomposition

The dihydrate of chromous oxalate loses its water of hydration to form the anhydrous compound when heated above 140 °C in an inert atmosphere.[1] Further heating above 320 °C results in the decomposition of the oxalate to a mixture of chromium oxides.[1]

Experimental and Logical Workflows

The synthesis and characterization of chromous oxalate follow a logical workflow to ensure the purity and desired properties of the final product.



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Caption: Experimental workflow for the synthesis and characterization of chromous oxalate.

Conclusion

Chromous oxalate is a significant compound of divalent chromium, offering relative stability in an otherwise easily oxidizable oxidation state. While a definitive crystal structure remains to be elucidated by single-crystal X-ray diffraction, its properties and inferred polymeric structure provide a basis for its study and application. The synthetic protocols outlined, when performed under strictly anaerobic conditions, can yield a high-purity product suitable for further research. This guide serves as a foundational resource for professionals requiring detailed technical information on chromous oxalate.

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